1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine
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Overview
Description
1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, with an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a bromine source to introduce the bromine atom at the para position relative to the amino group.
Amination: The brominated intermediate is then subjected to amination, where the bromine atom is replaced with an ethanamine group. This can be achieved through nucleophilic substitution reactions using ethanamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution: Ethanamine, sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as fluorinated polymers.
Organic Synthesis:
Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful for studying structure-activity relationships and developing new bioactive molecules.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethyl)benzene
- 3-Bromobenzotrifluoride
Comparison: 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with an ethanamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile intermediate for various synthetic applications. In contrast, similar compounds like 1-Bromo-3-(trifluoromethyl)benzene lack the ethanamine group, limiting their utility in certain contexts.
Properties
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXKDJQWVIDJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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